Structural Uniqueness: Key Substituent Combination vs. Commercial Analogs
The target compound is distinguishable from its nearest commercially available congeners by the simultaneous presence of a 4-methoxy substituent on the benzenesulfonyl ring, a two-carbon ethyl linker, and a pyridin-4-yl (para-pyridyl) terminus. The closest analog, 1-((4-isopropoxy)phenyl)sulfonyl-4-(2-pyridyl)piperazine (CAS 1024523-27-0), differs in three key features: the phenyl ether substituent (methoxy vs. isopropoxy), the pyridine regioisomer (4-pyridyl vs. 2-pyridyl), and the presence vs. absence of the ethyl spacer . Another near-neighbor, 1-[(4-ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, retains the 4-pyridyl regioisomer but incorporates an ethoxy group and a one-carbon methylene linker . These structural divergences alter molecular shape, basicity (pKa of pyridyl nitrogen), and hydrogen-bonding capacity, all of which are recognized as critical determinants of target binding and pharmacokinetic behavior in sulfonylpiperazine series [1].
| Evidence Dimension | Structural parameters: phenyl ether substituent, pyridine regioisomer, linker length |
|---|---|
| Target Compound Data | 4-OCH₃; 4-pyridyl; -CH₂CH₂- (ethyl) |
| Comparator Or Baseline | Comparator 1 (CAS 1024523-27-0): 4-OCH(CH₃)₂; 2-pyridyl; no linker (direct N-pyridyl). Comparator 2: 4-OC₂H₅; 4-pyridyl; -CH₂- (methyl) |
| Quantified Difference | Not applicable—structural parameters are qualitative molecular descriptors |
| Conditions | Chemical structure comparison based on vendor and database records |
Why This Matters
SAR studies on sulfonylpiperazines consistently show that altering the alkoxy substituent on the phenylsulfonyl ring modulates lipophilicity (clogP) and steric bulk, while pyridine regioisomerism affects metal-coordination capacity and π-stacking geometry—both directly impacting target affinity; thus, substitution with a structurally mismatched analog risks complete loss of the desired biological activity.
- [1] Azim Ziyaei Halimehjani et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 1278, 134971. View Source
